molecular formula C26H24O4 B11165466 7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11165466
M. Wt: 400.5 g/mol
InChI Key: LPOLQXXVOAVOEO-UHFFFAOYSA-N
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Description

7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its complex structure, which includes a chromenone core with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups on the chromenone core enhances its antioxidant and anti-inflammatory properties compared to similar compounds.

Properties

Molecular Formula

C26H24O4

Molecular Weight

400.5 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C26H24O4/c1-26(2,3)19-11-9-17(10-12-19)16-29-20-13-21(27)25-22(28)15-23(30-24(25)14-20)18-7-5-4-6-8-18/h4-15,27H,16H2,1-3H3

InChI Key

LPOLQXXVOAVOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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